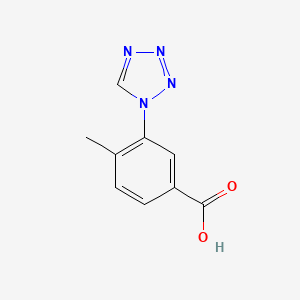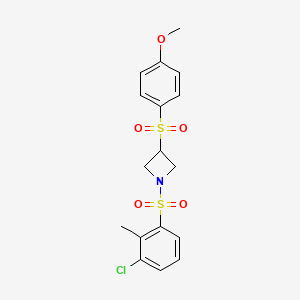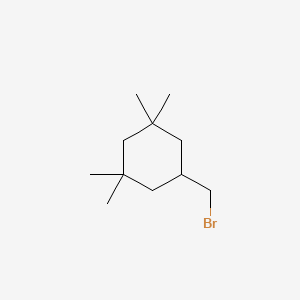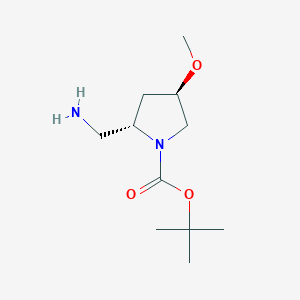
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with a methyl group at the 4-position of the benzene ring. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and other fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach includes the use of 4-methylbenzoyl chloride and sodium azide in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts and green chemistry principles is also common in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
科学的研究の応用
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities[5][5].
類似化合物との比較
Similar Compounds
3-methyl-4-(1H-tetrazol-1-yl)benzoic acid: Similar in structure but with a different position of the methyl group.
4-(1H-tetrazol-5-yl)benzoic acid: Lacks the methyl group but has a similar tetrazole and benzoic acid structure.
Uniqueness
4-methyl-3-(1H-tetrazol-1-yl)benzoic acid is unique due to the specific positioning of the methyl group, which can influence its reactivity and biological activity. The presence of the tetrazole ring also imparts unique properties, such as increased stability and the ability to act as a bioisostere .
特性
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNKOJTMCWOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2817385.png)

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)

![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)
